H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH
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Overview
Description
“H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes the amino acids glutamic acid (gGlu), cysteine (Cys), and glycine (Gly), with fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the cysteine and glycine residues. Peptides like this are often used in research and industrial applications due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is commonly used as a protecting group for the amino acids to prevent unwanted side reactions.
Coupling Reaction: The first amino acid (gGlu) is attached to the resin. Subsequent amino acids (Cys and Gly) are added one by one using coupling reagents like HBTU or DIC.
Deprotection: The Fmoc protecting groups are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. The principles remain the same as in laboratory-scale SPPS, but with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which are important for the structural stability of peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc groups can be substituted with other protecting groups or functional groups for further modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Piperidine for Fmoc deprotection, followed by coupling reagents like HBTU for further modifications.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Formed through substitution reactions with various functional groups.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block for more complex peptides and proteins.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology
Protein Mimicry: Used to study protein-protein interactions by mimicking natural proteins.
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.
Medicine
Drug Development: Peptides are used in the development of peptide-based drugs.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Used in the production of recombinant proteins and other biotechnological applications.
Mechanism of Action
The mechanism of action of “H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” depends on its specific application. Generally, peptides can interact with proteins, enzymes, and receptors to modulate biological processes. The Fmoc groups protect the peptide during synthesis and can be removed to expose the active peptide for interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
H-DL-gGlu-DL-Cys-OH: Similar peptide without Fmoc protecting groups.
H-DL-gGlu-DL-Cys(Fmoc)-OH: Similar peptide with Fmoc on cysteine only.
H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-NH2: Similar peptide with an amide group instead of a hydroxyl group.
Uniqueness
“H-DL-gGlu-DL-Cys(Fmoc)-N(Fmoc)Gly-OH” is unique due to the presence of Fmoc protecting groups on both cysteine and glycine residues, which can provide additional stability and protection during synthesis and allow for specific modifications.
Properties
Molecular Formula |
C40H37N3O10S |
---|---|
Molecular Weight |
751.8 g/mol |
IUPAC Name |
2-amino-5-[[1-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c41-33(38(48)49)17-18-35(44)42-34(22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32)37(47)43(19-36(45)46)39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31/h1-16,31-34H,17-22,41H2,(H,42,44)(H,45,46)(H,48,49) |
InChI Key |
ONRPQKKYGVSVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C(=O)C(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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